molecular formula C10H6ClNOS B12607348 3-(1,3-Thiazol-2-YL)benzoyl chloride CAS No. 898288-99-8

3-(1,3-Thiazol-2-YL)benzoyl chloride

Cat. No.: B12607348
CAS No.: 898288-99-8
M. Wt: 223.68 g/mol
InChI Key: IGLUZGIANBXFOB-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-2-YL)benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-2-YL)benzoyl chloride typically involves the reaction of 3-(1,3-Thiazol-2-YL)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:

3-(1,3-Thiazol-2-YL)benzoic acid+thionyl chloride3-(1,3-Thiazol-2-YL)benzoyl chloride+sulfur dioxide+hydrogen chloride\text{3-(1,3-Thiazol-2-YL)benzoic acid} + \text{thionyl chloride} \rightarrow \text{this compound} + \text{sulfur dioxide} + \text{hydrogen chloride} 3-(1,3-Thiazol-2-YL)benzoic acid+thionyl chloride→3-(1,3-Thiazol-2-YL)benzoyl chloride+sulfur dioxide+hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and reagent concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-2-YL)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions to introduce various substituents onto the thiazole ring.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-2-YL)benzoyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites in target molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to changes in their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic species it interacts with .

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-YL)benzoyl chloride: Similar structure but with a benzothiazole ring instead of a thiazole ring.

    3-(1,3-Oxazol-2-YL)benzoyl chloride: Contains an oxazole ring instead of a thiazole ring.

    3-(1,3-Imidazol-2-YL)benzoyl chloride: Features an imidazole ring in place of the thiazole ring.

Uniqueness

3-(1,3-Thiazol-2-YL)benzoyl chloride is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and the types of interactions it can participate in, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

3-(1,3-thiazol-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-9(13)7-2-1-3-8(6-7)10-12-4-5-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLUZGIANBXFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640195
Record name 3-(1,3-Thiazol-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898288-99-8
Record name 3-(1,3-Thiazol-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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